4-tert-Butylstyrene

Volatile Organic Compound (VOC) Reduction Reactive Diluent Safety Coatings & Composites

Select 4-tert-Butylstyrene (TBS) for applications where generic styrene fails. Its para-tert-butyl group delivers 97.3% lower vapor pressure for compliant low-VOC coatings (0.135 vs 5.025 mmHg), enables 2X+ higher comonomer incorporation in metallocene-catalyzed ethene copolymers, achieves up to 57.76 g/g oil absorption in SBR gels, and yields superior Pt nanoparticle ORR catalysts (2.0 nm core). Procure ≥98% purity, stabilized with TBC, to ensure maximal reactor throughput, regulatory compliance, and end-product performance.

Molecular Formula C12H16
Molecular Weight 160.25 g/mol
CAS No. 1746-23-2
Cat. No. B155148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-Butylstyrene
CAS1746-23-2
Molecular FormulaC12H16
Molecular Weight160.25 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C=C
InChIInChI=1S/C12H16/c1-5-10-6-8-11(9-7-10)12(2,3)4/h5-9H,1H2,2-4H3
InChIKeyQEDJMOONZLUIMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-tert-Butylstyrene (CAS 1746-23-2) Monomer Procurement & Technical Baseline


4-tert-Butylstyrene (CAS 1746-23-2) is a para-substituted styrenic monomer with the molecular formula C12H16 and a molecular weight of 160.26 g/mol [1]. It is characterized by a bulky tert-butyl group at the para position of the aromatic ring, which imparts significant steric hindrance and influences its chemical and physical properties . This monomer is primarily utilized in the synthesis of specialty polymers, copolymers, and as a reactive diluent in various industrial applications where enhanced thermal stability, altered solubility, and specific reactivity profiles are required .

4-tert-Butylstyrene vs. Styrene: Why One-to-One Substitution is Quantitatively Invalid


Direct substitution of 4-tert-Butylstyrene (TBS) with unsubstituted styrene or other para-alkyl styrenes is not quantitatively valid due to fundamentally altered reaction kinetics, material performance, and safety profiles. The bulky tert-butyl group significantly reduces the monomer's vapor pressure [1] and alters its reactivity in copolymerization reactions, leading to dramatically higher degrees of monomer incorporation and overall productivity [2]. Furthermore, the steric and electronic effects of the tert-butyl group directly influence the properties of the resulting polymers, such as oil absorption capacity [3] and nanoparticle stabilization efficacy [4], which cannot be replicated by styrene or its less bulky analogs. Procurement decisions based on generic class-level assumptions will lead to quantifiable underperformance.

Quantitative Comparative Evidence: 4-tert-Butylstyrene (TBS) vs. Closest Analogs


4-tert-Butylstyrene (TBS) Exhibits 97.3% Lower Vapor Pressure Than Styrene, Enabling Low-VOC Formulations

4-tert-Butylstyrene (TBS) demonstrates a vapor pressure of 0.135 mmHg at 20°C, which is 97.3% lower than the 5.025 mmHg recorded for styrene under identical conditions [1]. This significant reduction in volatility directly addresses the need for safer, lower-VOC reactive diluents in industrial formulations. The low vapor pressure is also consistent with its higher boiling point of 91-92 °C at 9 mmHg [2].

Volatile Organic Compound (VOC) Reduction Reactive Diluent Safety Coatings & Composites

4-tert-Butylstyrene (TBS) Achieves Dramatically Higher Incorporation in Ethene Copolymerization vs. Styrene

In homogeneous metallocene and constrained geometry catalyst (CGC) catalyzed copolymerizations of ethene with substituted styrenes, p-tert-butylstyrene (TBS) exhibited dramatically higher degrees of incorporation and overall productivity compared to unsubstituted styrene [1]. Specifically, the use of a standard constrained geometry catalyst with TBS enabled the synthesis of an alternating copolymer (TBS-alt-E) with 44% TBS incorporation and no sequential TBS units, achieving an impressively high productivity of 1.1 x 10⁶ g/(mol(Ti)·bar(E)·h) at an unusually low TBS concentration of 0.7 M [1].

Metallocene Catalysis Copolymerization Efficiency Polyolefin Synthesis

4-tert-Butylstyrene-Based EPDM Gels Exhibit Superior Oil Absorption vs. Styrene and 4-Methylstyrene Analogs

In a comparative study of EPDM-based oil-absorptive gels crosslinked with various styrene derivatives, the gel synthesized with 4-tert-butyl styrene (t-BS) demonstrated the highest oil absorption and oil retention. This is attributed to the larger size of the tert-butyl substituent compared to styrene (St), 4-methyl styrene (4-MSt), and α-methyl styrene (α-MSt) [1]. The maximum oil absorption of the 4-tert-butylstyrene-based gel (ESSB) in chloroform was 23 g g⁻¹ [1]. In a related study on high oil-absorptive network polymers, a 4-tert-Butylstyrene-SBR-divinylbenzene polymer (PBSD) achieved a maximum oil absorbency of 57.76 g/g [2].

Oil-Absorptive Materials EPDM Modification Crosslinked Gels

4-tert-Butylstyrene-Capped Pt Nanoparticles Yield Largest Core Diameter and Best Electrocatalytic ORR Performance

Platinum nanoparticles capped with para-substituted styrene derivatives were synthesized via self-assembly. The nanoparticle core diameter was found to correlate with the Taft (polar) constant of the para-substituent. Nanoparticles capped with 4-tert-butylstyrene exhibited the largest average core diameter of 2.0 ± 0.3 nm, compared to 1.3 ± 0.2 nm for 4-methoxystyrene and 1.1 ± 0.2 nm for 4-(trifluoromethyl)styrene [1]. Furthermore, the 4-tert-butylstyrene-capped nanoparticles demonstrated the best electrocatalytic activity towards the oxygen reduction reaction (ORR) in acidic media among the series [1].

Nanoparticle Synthesis Electrocatalysis Oxygen Reduction Reaction (ORR)

4-tert-Butylstyrene (TBS) is Less Volatile and Provides Comparable Physical Properties as a Styrene Replacement in BADGE-MA Resins

In the context of replacing styrene in bis-methacrylate (BADGE-MA) coating resins, 4-tert-butylstyrene was tested as a less volatile alternative. The study found that after curing, the resin formulated with 4-tert-butylstyrene exhibited similar physical properties to the styrene-based formulation [1]. Furthermore, the use of a di-nuclear manganese complex as a catalyst with TBS resulted in comparable gel-time, extent of conversion, reproducibility, and stability compared to the current cobalt catalyst used with styrene [1].

Reactive Diluent Unsaturated Polyester Resins Cobalt-Free Catalysis

4-tert-Butylstyrene (TBS) Procurement Scenarios: Where the Comparative Data Directs Selection


Low-VOC Coatings and Unsaturated Polyester Resins: Replacement for Styrene as a Reactive Diluent

When formulating compliant low-VOC industrial coatings, marine composites, or corrosion-resistant linings, 4-tert-Butylstyrene (TBS) is the preferred monomer over styrene. Its 97.3% lower vapor pressure (0.135 mmHg vs. 5.025 mmHg for styrene) [1] directly addresses stringent VOC regulations. Furthermore, it has been shown to yield comparable physical properties and curing behavior in BADGE-MA resins when used with alternative cobalt-free catalysts, ensuring that performance is not compromised for compliance [2].

High-Efficiency Polyolefin Elastomer (POE) Synthesis via Metallocene Catalysis

For researchers and manufacturers utilizing metallocene or constrained geometry catalysts (CGC) to produce ethene-styrene copolymers, 4-tert-Butylstyrene is the monomer of choice for maximizing process economics. It enables dramatically higher degrees of comonomer incorporation and overall productivity compared to styrene [1]. Specifically, it facilitates the synthesis of alternating copolymers with high productivity (1.1 x 10⁶ g/(mol(Ti)·bar(E)·h)) at low monomer concentrations, optimizing raw material utilization and reactor throughput [1].

Advanced Oil-Absorptive Materials for Environmental Remediation

In the development of high-performance oil-absorptive gels based on EPDM or SBR, the selection of 4-tert-Butylstyrene over styrene, 4-methylstyrene, or α-methylstyrene is critical for achieving maximum absorption capacity. The bulky tert-butyl group directly translates to superior swelling and oil uptake, with reported capacities of up to 23 g/g in chloroform for EPDM-based gels [1] and 57.76 g/g for SBR-based network polymers [2]. This data supports its use in advanced materials for oil spill cleanup and industrial solvent recovery.

Synthesis of High-Performance Platinum Nanoparticle Catalysts for Fuel Cells

For scientists engineering platinum nanoparticle electrocatalysts, 4-tert-Butylstyrene is the superior capping agent among para-substituted styrene derivatives. Its use results in nanoparticles with a larger core diameter (2.0 nm) compared to those capped with 4-methoxystyrene (1.3 nm) or 4-(trifluoromethyl)styrene (1.1 nm), and it yields the best catalytic performance for the oxygen reduction reaction (ORR) in acidic media [1]. This makes TBS a critical reagent for optimizing fuel cell catalyst efficiency and durability.

Technical Documentation Hub

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33 linked technical documents
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